

Spectroscopic Profile of p-Menth-1-en-8-yl benzoate: A Technical Guide

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Compound of Interest

Compound Name: *p*-Menth-1-en-8-yl benzoate

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Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **p-Menth-1-en-8-yl benzoate**. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive analysis based on the spectroscopic data of the closely related analogue, α -terpinyl acetate (*p*-Menth-1-en-8-yl acetate), and provides predicted data for the title compound. This guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of similar molecules.

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of α -terpineol. Terpenoid esters are a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Their biological activities are closely linked to their molecular structure. Accurate spectroscopic characterization is therefore essential for the identification, quality control, and elucidation of the structure-activity relationships of these compounds. This guide addresses the current gap in publicly available spectroscopic data for **p-Menth-1-en-8-yl benzoate** by providing a detailed predictive analysis and standardized methodologies for its empirical study.

Predicted and Analogous Spectroscopic Data

While experimental spectra for **p-Menth-1-en-8-yl benzoate** are not readily available in reviewed literature, the expected spectroscopic characteristics can be reliably predicted. The following tables summarize the experimental data for the analogous compound α -terpinyl acetate and the predicted data for **p-Menth-1-en-8-yl benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Data of α -Terpinyl Acetate and Predicted ^{13}C NMR Data for **p-Menth-1-en-8-yl Benzoate**. Solvent: CDCl_3 , Frequency: 25.16 MHz for α -Terpinyl Acetate.

Carbon Atom	α -Terpinyl Acetate (Experimental Shifts [ppm])[1]	p-Menth-1-en-8-yl Benzoate (Predicted Shifts [ppm])
C=O (ester)	170.32	~166
C (aromatic, attached to O)	-	~130
CH (aromatic)	-	~128-133
C (quaternary, attached to O)	84.77	~85
C (olefinic)	133.84	~134
CH (olefinic)	120.41	~120
CH ₂	42.67, 30.96	~43, ~31
CH ₃ (acetyl)	22.41	-
CH ₃ (terpene)	26.44, 23.94, 23.36, 23.31, 23.15	~26, ~24, ~23

Table 2: Predicted ^1H NMR Data for **p-Menth-1-en-8-yl Benzoate**. Solvent: CDCl_3 , Predicted Frequency: 400 MHz.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (ortho)	~8.0	d	2H
Aromatic H (meta, para)	~7.4-7.6	m	3H
Olefinic H	~5.4	br s	1H
CH	~2.0-2.2	m	1H
CH ₂	~1.8-2.1	m	4H
CH (terpene)	~1.5-1.7	m	1H
CH ₃ (olefinic)	~1.65	s	3H
CH ₃ (gem-dimethyl)	~1.55	s	6H

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **p-Menth-1-en-8-yl Benzoate** (Predicted).

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (ester stretch)	~1720-1740	Strong
C-O (ester stretch)	~1250-1300	Strong
C=C (aromatic stretch)	~1600, ~1450	Medium
C=C (olefinic stretch)	~1640	Medium
C-H (aromatic)	~3030-3100	Medium
C-H (aliphatic)	~2850-2960	Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for α -Terpinyl Acetate and Predicted Data for **p-Menth-1-en-8-yl Benzoate**. Ionization Mode: Electron Ionization (EI).

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragment Ions (m/z) (Predicted/Experimental)
α -Terpinyl Acetate	C ₁₂ H ₂₀ O ₂	196.29	136, 121, 93, 43[1][2]
p-Menth-1-en-8-yl Benzoate	C ₁₇ H ₂₂ O ₂	258.36	258 (M+), 136, 122, 105, 77

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for compounds such as **p-Menth-1-en-8-yl benzoate**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.
- ¹H NMR Acquisition:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16, depending on sample concentration.

- Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Angle: 30 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds (for routine spectra).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0-220 ppm.
 - Proton decoupling is applied to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.^{[3][4]}

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

- Sample Measurement:
 - Place a small drop of the liquid sample directly onto the ATR crystal.[\[4\]](#)
 - If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

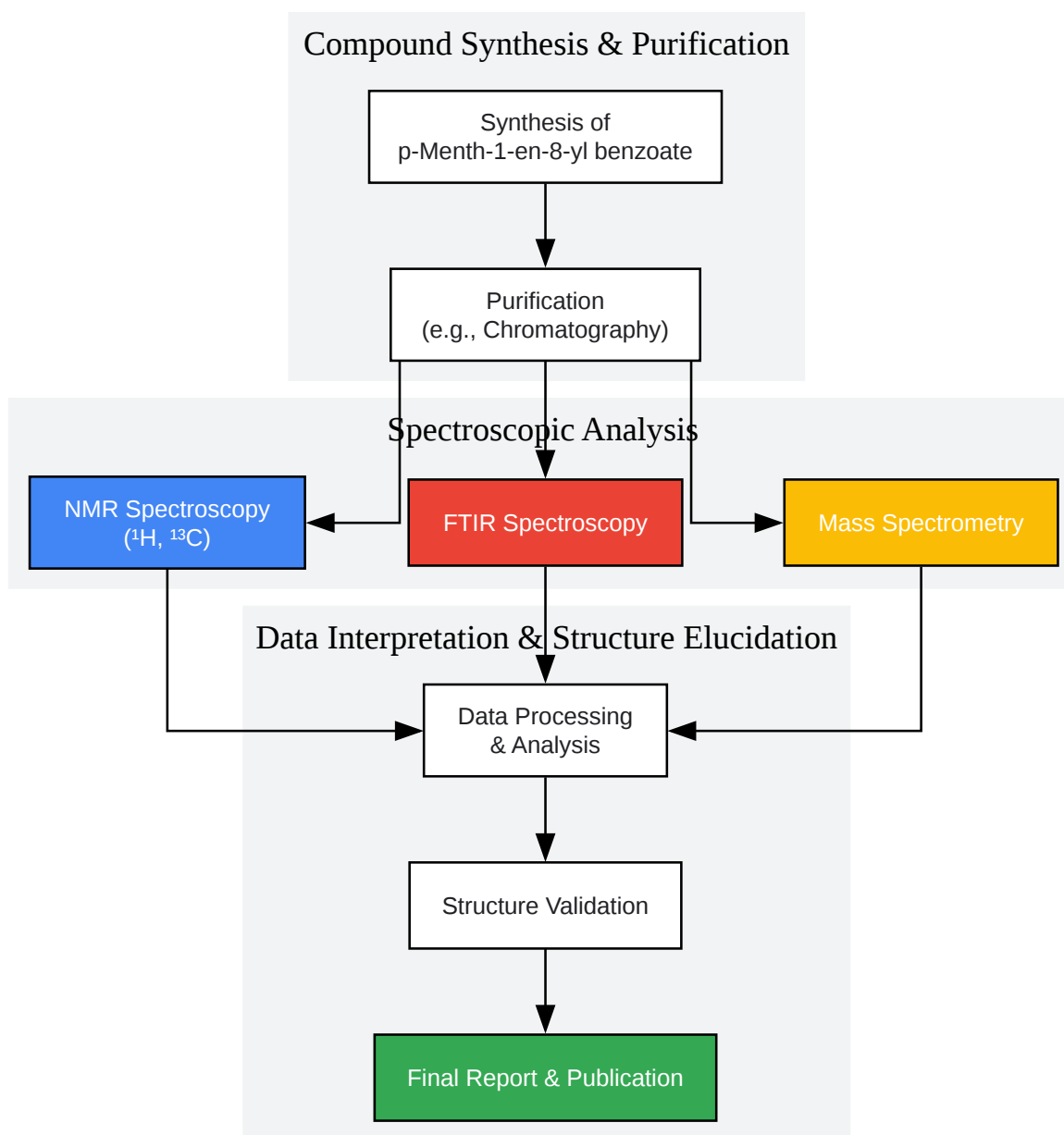
This protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique for the analysis of small, volatile molecules.[\[5\]](#)[\[6\]](#)

- Sample Introduction:
 - The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC).
 - The sample is volatilized in the heated inlet.
- Ionization:
 - The gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[\[5\]](#)[\[7\]](#)

- This causes the ejection of an electron from the molecule, forming a molecular ion ($M^{+\bullet}$) and fragment ions.
- Mass Analysis:
 - The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - The mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Validation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **p-Menth-1-en-8-yl benzoate** through predictive data and analysis of a close structural analogue. The detailed experimental protocols offer a standardized approach for researchers to

obtain empirical data for this and similar compounds. The provided workflow visualization further clarifies the process of chemical analysis from synthesis to final structural elucidation. This document serves as a valuable resource for professionals in the fields of chemistry and drug development, facilitating further research and application of this class of compounds.

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